molecular formula C12H13N3O2 B11740537 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid

Katalognummer: B11740537
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: AAROIHXNLWRQKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an aminomethyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzoic acid derivative. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of enzyme activity. The benzoic acid moiety can enhance the compound’s binding affinity through additional interactions with the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific aminomethyl linkage, which can influence its reactivity and binding properties. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Eigenschaften

Molekularformel

C12H13N3O2

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-[[(1-methylpyrazol-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C12H13N3O2/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12(16)17/h2-7H,8H2,1H3,(H,13,14)(H,16,17)

InChI-Schlüssel

AAROIHXNLWRQKW-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.